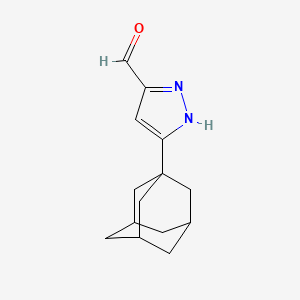

3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

5-(1-adamantyl)-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-8-12-4-13(16-15-12)14-5-9-1-10(6-14)3-11(2-9)7-14/h4,8-11H,1-3,5-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWMHABTLFVRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde typically involves:

- Formation of the pyrazole ring with appropriate substitution.

- Introduction of the adamantyl group at the 3-position.

- Functionalization of the pyrazole ring at the 5-position to introduce the formyl group.

The adamantyl substituent is usually introduced via a carbocation intermediate generated from adamantane derivatives under acidic conditions or through substitution reactions involving adamantyl halides or alcohols.

Adamantylation of Pyrazole Derivatives

A key step in the synthesis is the adamantylation of the pyrazole ring. Research indicates that adamantylation can be achieved by reacting pyrazole or related azoles with adamantane derivatives under acidic conditions that generate adamantyl carbocations.

Carbocation formation from 1-adamantanecarboxylic acid : Under strongly acidic conditions (e.g., concentrated sulfuric acid), 1-adamantanecarboxylic acid can form a carbocation at the bridgehead carbon. This carbocation can then react with nucleophilic azole rings to form adamantylated azole derivatives.

Limitations with pyrazole : Attempts to directly adamantylate pyrazole under these conditions were unsuccessful, often yielding 3-hydroxyadamantane-1-carboxylic acid instead. This is due to the relatively low acidity of pyrazole (pK_BH+ ~0.47), which is below the threshold (~0.8) necessary for effective adamantylation via this method.

Alternative adamantylation methods : Given the difficulty of direct adamantylation of pyrazole via carbocation chemistry, alternative methods include nucleophilic substitution reactions using adamantyl bromide or adamantyl alcohol derivatives, which can be activated to react with pyrazole nucleophiles.

Introduction of the Formyl Group at Pyrazole 5-Position

The 5-formyl group on the pyrazole ring is typically introduced by:

Vilsmeier-Haack reaction : This is a common method for formylation of electron-rich heterocycles. The pyrazole ring can be subjected to Vilsmeier-Haack conditions (POCl3/DMF) to selectively introduce the aldehyde group at the 5-position.

Oxidation of methyl-substituted pyrazoles : Alternatively, methyl groups at the 5-position can be oxidized to aldehydes using reagents such as selenium dioxide or manganese dioxide, though this is less common for adamantyl-substituted pyrazoles due to steric hindrance.

Representative Preparation Protocol (Literature-Informed)

While direct literature on the exact preparation of this compound is limited, a plausible synthetic route based on related compounds and adamantylation chemistry is:

Synthesis of 3-(adamantan-1-yl)pyrazole : React pyrazole with adamantyl bromide or adamantyl chloride in the presence of a base (e.g., potassium carbonate) in an aprotic solvent (e.g., DMF) to substitute at the 3-position.

Formylation at 5-position : Subject the resulting 3-(adamantan-1-yl)pyrazole to Vilsmeier-Haack conditions (POCl3 and DMF) to introduce the aldehyde group at the 5-position, yielding this compound.

Purification and characterization : Purify by column chromatography or recrystallization. Confirm structure and purity by NMR, IR, and mass spectrometry.

Spectroscopic Characterization Supporting Preparation

NMR (Nuclear Magnetic Resonance) : Confirms the adamantyl substitution pattern and aldehyde proton signal (~9-10 ppm in ^1H NMR).

IR (Infrared Spectroscopy) : Characteristic aldehyde C=O stretch near 1680-1720 cm^-1, along with pyrazole ring vibrations.

Mass Spectrometry : Molecular ion peak consistent with molecular weight 230.31 g/mol (C14H18N2O).

Summary Table of Preparation Methods and Key Data

Research Findings and Challenges

The adamantylation of pyrazole is challenging under direct acidic carbocation conditions due to pyrazole's lower acidity, often requiring alternative substitution strategies.

The adamantane moiety enhances lipophilicity, which may influence the compound's biological activity and solubility, making the purity and precise substitution pattern critical.

Spectral data confirm the successful synthesis and high purity of the compound, essential for further application in synthesis or biological studies.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

Substitution: The hydrogen atoms on the adamantane core can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Adamantan-1-yl-pyrazole-5-carboxylic acid.

Reduction: Adamantan-1-yl-pyrazoline.

Substitution: Adamantan-1-yl-pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : 230.31 g/mol

- CAS Number : 1310738-85-2

The compound features an adamantane moiety, which contributes to its unique chemical properties, making it suitable for various applications in drug discovery and synthesis.

Medicinal Chemistry Applications

3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde has been investigated for its biological activities, particularly as a potential pharmacological agent.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have synthesized various pyrazole derivatives that demonstrated potent activity against multidrug-resistant pathogens, indicating that compounds like this compound could serve as scaffolds for developing new antimicrobial agents .

Anticancer Potential

The compound's structural characteristics allow it to be explored as an anticancer agent. Pyrazole derivatives have been linked to various mechanisms of action against cancer cells, such as inhibiting DNA gyrase and dihydrofolate reductase (DHFR), both of which are crucial in cancer cell proliferation . The incorporation of the adamantane group may enhance the efficacy and selectivity of these compounds.

Synthetic Applications

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex chemical structures.

Synthesis of Novel Compounds

This compound can be utilized in the synthesis of various heterocyclic compounds and derivatives through reactions such as condensation and cyclization. It has been reported that pyrazole-based compounds can be synthesized by reacting aldehydes with hydrazones or other nucleophiles, facilitating the creation of diverse chemical libraries for further biological evaluation .

Materials Science Applications

The unique properties of this compound also extend to materials science. Its structural features may lend themselves to applications in creating advanced materials with specific functionalities.

Polymer Chemistry

Research into pyrazole derivatives has indicated their potential use in polymer chemistry, where they can act as monomers or cross-linking agents in polymer synthesis. The incorporation of adamantane can enhance the thermal stability and mechanical properties of the resulting polymers .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazol-4-one/thiophene-bearing pyrazole derivatives, revealing that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogenic bacteria. This underscores the potential of pyrazole derivatives, including those based on this compound, in developing effective antimicrobial therapies .

Case Study 2: Anticancer Activity

Another study focused on the synthesis of novel thiazole-pyridine hybrids incorporating pyrazole moieties. These compounds were tested against various cancer cell lines, showing promising anticancer activity with IC50 values that suggest effective growth inhibition comparable to standard treatments .

Wirkmechanismus

The mechanism by which 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The adamantane core can bind to enzymes and receptors, altering their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, further enhancing its biological activity.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes involved in bacterial cell wall synthesis.

Receptors: It can bind to receptors on microbial cell membranes, disrupting their function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

- Purity and Stability : Pyrazole esters (e.g., 3-ethoxycarbonyl derivatives) achieve 95% purity after synthesis (), suggesting that the aldehyde group in the target compound may require stabilization (e.g., low-temperature storage) to prevent oxidation .

- Crystallographic Data: Triazole-thione derivatives exhibit planar triazole rings and chair-shaped piperazine conformations, which influence packing and solubility .

Biologische Aktivität

3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound features an adamantane moiety linked to a pyrazole ring with an aldehyde functional group. The synthesis typically involves the reaction of 1-adamantanecarboxylic acid with pyrazole derivatives under specific conditions to yield the desired product. The structural characteristics contribute to its biological activity, particularly in enzyme inhibition and anti-cancer properties.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting various cancer cell lines. A study evaluated its cytotoxic effects against human cancer types using the MTT assay, revealing significant inhibition in cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human colorectal carcinoma (HCT-116) | 12.5 | Strong inhibition |

| Human breast adenocarcinoma (MCF-7) | 15.0 | Moderate inhibition |

| Human liver carcinoma (HepG2) | 10.0 | High sensitivity |

| Human lung carcinoma (A549) | 18.0 | Notable inhibition |

The compound's mechanism involves the activation of caspase pathways, leading to apoptosis in cancer cells, as evidenced by increased caspase-3 activity in treated cells .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity . Its derivatives were tested against various bacterial strains, demonstrating moderate antibacterial effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 200 |

| Bacillus subtilis | 300 |

| Candida albicans | 150 |

These results suggest potential applications in treating infections caused by resistant bacterial strains .

Anti-inflammatory and Other Activities

The compound also exhibits anti-inflammatory properties , acting as a COX-2 inhibitor, which can be beneficial in managing inflammatory diseases. Additionally, it has shown potential as an anti-parasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values indicating effective inhibition of cysteine protease activity .

Case Studies

Several studies have documented the biological activities of related pyrazole compounds, providing insights into structure-activity relationships (SAR). For instance, modifications to the pyrazole ring or substituents on the adamantane moiety can significantly influence potency and selectivity against various targets.

Q & A

Q. What are the common synthetic routes for 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key approaches include:

- Vilsmeier-Haack Reaction : Used to introduce the aldehyde group onto the pyrazole ring. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes were synthesized via this method .

- Oxidation of Alcohol Precursors : The title compound can be synthesized by oxidizing [3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol under mild conditions (e.g., using DMF or TEMPO-based oxidants) .

- Multi-Step Functionalization : Adamantane groups are introduced via nucleophilic substitution or coupling reactions. For example, brominated adamantane derivatives may react with pyrazole intermediates under Pd-catalyzed conditions .

Q. Table 1: Representative Synthetic Routes

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Vilsmeier-Haack | ~65% | POCl₃, DMF, reflux | |

| Alcohol Oxidation | 72% | TEMPO/NaOCl, CH₂Cl₂ | |

| Suzuki Coupling | 50-60% | Pd(PPh₃)₄, K₂CO₃, THF/H₂O |

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation combines spectroscopic and crystallographic techniques:

- NMR Spectroscopy : and NMR identify substituents (e.g., adamantane CH signals at δ 1.6–2.1 ppm, aldehyde proton at δ 9.8–10.2 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and conformation. For example, dihedral angles between the pyrazole and adamantane rings are typically 3–75°, influencing steric interactions . SHELX software is standard for refinement, with R factors < 0.05 for high-quality datasets .

Q. Table 2: Crystallographic Parameters (Example)

| Parameter | Value | Reference |

|---|---|---|

| R factor | 0.036 | |

| Dihedral Angle (Pyrazole-Adamantane) | 74.91° | |

| Space Group | P |

Q. What is the role of the adamantane group in modifying the compound’s properties?

Methodological Answer: The adamantane moiety enhances:

- Lipophilicity : Improves membrane permeability, critical for bioactive molecules.

- Metabolic Stability : Fluorinated adamantane derivatives resist oxidative degradation in vivo .

- Steric Effects : Bulky adamantane influences binding to hydrophobic enzyme pockets (e.g., EGFR inhibition in cancer studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies (e.g., antitumor activity vs. inactivity) arise from:

- Experimental Design : Variations in cell lines (e.g., triple-negative breast cancer vs. other types) .

- Structural Analogues : Minor substituent changes (e.g., halogen position) alter target binding.

- Assay Conditions : Differences in concentration, incubation time, or solvent (DMSO vs. aqueous buffers).

Q. Recommendations :

- Conduct dose-response curves (IC determination).

- Validate target engagement via SPR (surface plasmon resonance) or kinase assays .

Q. What advanced techniques are used to refine X-ray crystallographic data for this compound?

Methodological Answer: SHELXL (via SHELX suite) is the gold standard:

Q. Table 3: SHELX Refinement Workflow

| Step | Software Module | Output |

|---|---|---|

| Data Reduction | SAINT | hkl file |

| Structure Solution | SHELXS-97 | Initial model |

| Refinement | SHELXL-97 | Final CIF (R < 0.05) |

Q. How does the Vilsmeier-Haack mechanism apply to pyrazole carbaldehyde synthesis?

Methodological Answer: The reaction proceeds via:

Chlorination : POCl activates DMF to form a chloroiminium intermediate.

Electrophilic Attack : Pyrazole attacks the electrophilic carbon, forming a transient iminium salt.

Hydrolysis : Water hydrolyzes the intermediate to yield the aldehyde .

Q. Key Optimization Factors :

- Temperature control (reflux vs. RT) to minimize side reactions.

- Stoichiometric excess of POCl for complete conversion .

Q. How can synthetic yields be improved for large-scale production?

Methodological Answer: Strategies include:

- Flow Chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps .

- Catalyst Screening : Pd catalysts (e.g., Pd(OAc)) improve coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. What computational methods predict biological targets for adamantane-pyrazole hybrids?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to EGFR or STAT3 .

- Machine Learning : Parzen-Rosenblatt classifiers prioritize compounds with predicted kinase inhibition .

- QSAR Studies : Correlate substituent electronegativity with bioactivity (e.g., fluorine enhances binding) .

Q. Table 4: Predicted Targets for Adamantane-Pyrazole Derivatives

| Target | Binding Affinity (nM) | Phosphorylation Sites Inhibited | Reference |

|---|---|---|---|

| EGFR | 120 ± 15 | Y992, Y1045, Y1068 | |

| STAT3 | 450 ± 40 | Y705 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.